molecular formula C22H23NO5 B2441352 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-oxazepan-6-yl]acetic acid CAS No. 2470438-91-4

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-oxazepan-6-yl]acetic acid

Cat. No.: B2441352
CAS No.: 2470438-91-4
M. Wt: 381.428
InChI Key: WUXBSTWDEYDQAW-UHFFFAOYSA-N
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Description

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-oxazepan-6-yl]acetic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.

Properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-1,4-oxazepan-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c24-21(25)11-15-12-23(9-10-27-13-15)22(26)28-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXBSTWDEYDQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-oxazepan-6-yl]acetic acid typically involves multiple steps, starting with the preparation of the Fmoc-protected amino acid. The key steps include:

    Fmoc Protection: The amino group of the starting material is protected using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Oxazepane Formation: The protected amino acid undergoes cyclization to form the oxazepane ring. This step often requires specific catalysts and controlled reaction conditions to ensure the correct ring closure.

    Acetic Acid Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-oxazepan-6-yl]acetic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxazepane ring or other parts of the molecule.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-oxazepan-6-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound is employed in the study of protein interactions and enzyme mechanisms.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-oxazepan-6-yl]acetic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting the amino group during peptide synthesis, allowing for selective reactions to occur. The oxazepane ring can interact with various biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Protected Amino Acids: These compounds share the Fmoc protecting group but differ in their amino acid structures.

    Oxazepane Derivatives: Compounds with similar oxazepane rings but different substituents.

Uniqueness

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-oxazepan-6-yl]acetic acid is unique due to its combination of the Fmoc group and the oxazepane ring, which provides distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-oxazepan-6-yl]acetic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug design. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C22H23NO5
  • Molecular Weight : 381.42 g/mol
  • CAS Number : 946716-25-2

The biological activity of 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-oxazepan-6-yl]acetic acid can be attributed to its structural features that allow it to interact with various biological targets. The fluorenylmethoxycarbonyl (Fmoc) group is known for its role in enhancing the solubility and stability of peptides, which may facilitate its interaction with cellular receptors and enzymes.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for cell proliferation and survival.

Biological Activity

Research has indicated several biological activities associated with this compound:

Anticancer Activity

Studies suggest that derivatives of 9H-fluoren-9-ylmethoxycarbonyl compounds exhibit significant anticancer properties. For instance:

  • Case Study : A study demonstrated that compounds with similar structures inhibited the growth of various cancer cell lines in vitro, suggesting a potential role in cancer therapy .

Neuroprotective Effects

The oxazepan ring in the compound may contribute to neuroprotective effects by modulating neurotransmitter systems:

  • Research Finding : In animal models, related compounds have shown promise in reducing neuroinflammation and promoting neurogenesis .

Anti-inflammatory Properties

The acetic acid moiety is often associated with anti-inflammatory effects:

  • Research Insight : Compounds featuring acetic acid derivatives have been reported to reduce inflammatory markers in various experimental models .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of cancer cell growth
NeuroprotectiveReduction of neuroinflammation
Anti-inflammatoryDecrease in inflammatory markers

Q & A

Q. What are the critical steps in synthesizing 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-1,4-oxazepan-6-yl]acetic acid, and how can yield be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions using agents like dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to introduce the Fmoc (fluorenylmethoxycarbonyl) protective group. Key steps include:
  • Protection : Reacting the amino group with Fmoc chloride under basic conditions (e.g., triethylamine) .
  • Oxazepane Ring Formation : Cyclization via nucleophilic substitution or ring-opening reactions, requiring precise pH and temperature control .
  • Purification : Column chromatography or recrystallization to isolate the product. Yield optimization involves adjusting solvent polarity (e.g., dichloromethane/hexane mixtures) and reaction time .

Q. How should researchers safely handle and store this compound to prevent degradation?

  • Methodological Answer :
  • Handling : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols .
  • Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the Fmoc group. Avoid exposure to strong acids/bases, which degrade the oxazepane ring .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm structural integrity (e.g., Fmoc aromatic protons at ~7.2–7.8 ppm; oxazepane protons at ~3.5–4.5 ppm) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z ~366.41) .
  • HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can contradictory hazard classifications (e.g., acute toxicity vs. no data available) in safety documents be reconciled?

  • Methodological Answer : Discrepancies arise from incomplete testing or variant formulations. Researchers should:
  • Review Multiple SDS : Compare classifications from independent sources (e.g., BLD Pharmatech vs. Key Organics) .
  • Conduct In-House Testing : Perform acute toxicity assays (OECD Guideline 423) and skin irritation tests (OECD 439) to validate hazards .

Q. What strategies are effective for studying this compound’s bioactivity in peptide-based drug development?

  • Methodological Answer :
  • Solid-Phase Synthesis : Use as a protected intermediate in automated peptide synthesizers to construct sequences with controlled stereochemistry .
  • Enzyme Inhibition Assays : Test interactions with proteases (e.g., trypsin) via fluorescence quenching or SPR (surface plasmon resonance) to measure binding affinity .
  • In Vivo Studies : Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent models, monitoring Fmoc cleavage via LC-MS .

Q. How can reaction conditions be adjusted to mitigate side reactions during oxazepane ring functionalization?

  • Methodological Answer :
  • Temperature Control : Maintain <0°C during lithiation steps to prevent ring-opening .
  • Catalyst Optimization : Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to minimize byproducts .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing undesired nucleophilic attacks .

Q. What experimental approaches address the lack of ecological toxicity data for this compound?

  • Methodological Answer :
  • Microtox Assays : Test acute toxicity in Vibrio fischeri (ISO 11348-3) to estimate EC₅₀ values .
  • Soil Mobility Studies : Use HPLC-MS to track compound persistence in simulated ecosystems (OECD 307) .

Data Contradiction & Optimization

Q. How do researchers resolve discrepancies in reported molecular weights (e.g., 366.41 vs. 367.3951 g/mol)?

  • Methodological Answer :
  • High-Resolution MS (HRMS) : Confirm exact mass (e.g., 366.41 for C₂₁H₂₂N₂O₄ vs. 367.3951 for C₂₁H₂₁NO₅) to identify structural variants .
  • Isotopic Purity Analysis : Verify synthetic batches using elemental analysis (C, H, N) .

Q. What factors influence the stability of the Fmoc group under varying pH conditions?

  • Methodological Answer :
  • pH Titration Studies : Monitor Fmoc cleavage via UV-Vis (λ = 301 nm) in buffers (pH 7–10). Stability decreases above pH 9 due to base-induced deprotection .
  • Kinetic Analysis : Calculate half-life (t₁/₂) of the Fmoc group in DMSO/water mixtures to optimize reaction media .

Tables for Key Data

Property Value/Information Source
Molecular Weight366.41 g/mol (C₂₁H₂₂N₂O₄)
StabilityStable at pH 7–8; degrades in strong acids/bases
Key Synthetic ReagentsDCC, HOBt, Fmoc-Cl
Hazard ClassificationH302 (Oral Toxicity), H315 (Skin Irritation)

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